2-amino-3-(1H-imidazol-4-yl)butanol
Description
2-Amino-3-(1H-imidazol-4-yl)butanol is a hypothetical or less-studied imidazole-containing amino alcohol derivative. The butanol derivative would feature a four-carbon chain (butanol backbone) instead of the three-carbon (propanol) or propanoic acid groups in its analogs. This structural variation could influence solubility, biological activity, and synthetic pathways.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(8)3-11)7-2-9-4-10-7/h2,4-6,11H,3,8H2,1H3,(H,9,10) |
InChI Key |
LTMHOSMZCVYQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CN1)C(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-amino-3-(1H-imidazol-4-yl)butanol with histidinol, histidine, and histidine esters (e.g., propyl 2-amino-3-(1H-imidazol-4-yl)propanoate):
Physical and Chemical Properties
- Solubility: Histidine is highly water-soluble due to its carboxylic acid group, while histidinol and esters show reduced solubility in aqueous media . The butanol derivative would likely exhibit even lower solubility than histidinol.
- Melting Points : Histidine derivatives (e.g., propyl ester) have lower melting points (∼100–120°C) compared to histidine itself (287°C) .
- Spectroscopic Data : IR spectra of histidine esters show characteristic ester carbonyl peaks at 1738 cm⁻¹, distinct from histidine’s carboxylic acid peak at 1605–1638 cm⁻¹ .
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